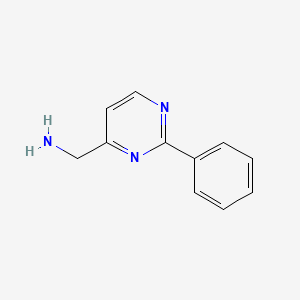

(2-Phenylpyrimidin-4-yl)methanamine

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Biology and Material Sciences

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at the 1 and 3 positions, is a cornerstone scaffold in the chemical and life sciences. nih.govmicrobenotes.com Its fundamental importance stems from its presence as a core component of the nucleobases uracil, thymine, and cytosine, which are the building blocks of nucleic acids (DNA and RNA). nih.govignited.inresearchgate.net This central role in biological systems has inspired extensive research into pyrimidine derivatives for therapeutic applications.

In chemical biology, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities. They have been developed as potent agents for various diseases, with established applications as:

Anticancer agents : 5-Fluorouracil is a well-known pyrimidine-based antimetabolite used in chemotherapy. researchgate.net More recent research has identified pyrimidine scaffolds in inhibitors of key cancer-related enzymes like Aurora kinases, Polo-like kinases (PLKs), and Cyclooxygenase-2 (COX-2). nih.govnih.govnih.gov

Antiviral agents : Compounds like Zidovudine (AZT) and other pyrimidine analogs are crucial in the management of HIV. researchgate.netnih.gov

Antimicrobial agents : The pyrimidine nucleus is found in various antibacterial and antifungal drugs, such as Trimethoprim and Flucytosine. ignited.inorientjchem.org

Cardiovascular and CNS drugs : Derivatives like Minoxidil (antihypertensive) and barbiturates (sedatives) highlight the scaffold's versatility. researchgate.netresearchgate.netnih.gov

Beyond medicine, pyrimidine derivatives are making significant inroads into material sciences . Their unique electronic and photophysical properties are being harnessed for advanced applications. For instance, certain pyrimidine-based compounds have been developed as fluorescent sensors for detecting metal ions like zinc. researchgate.net Furthermore, their electroluminescent properties make them promising candidates for use in organic light-emitting diodes (OLEDs). researchgate.netnih.gov The ability to tune their photophysical characteristics through molecular design, such as in donor-π-acceptor (D–π–A) systems, opens avenues for creating novel pH sensors and other smart materials. rsc.org

Contextualizing (2-Phenylpyrimidin-4-yl)methanamine as a Key Heterocyclic Building Block and Intermediate

While this compound itself is not extensively documented as a commercial starting material, its core structure, the 2-phenylpyrimidin-4-amine (B1280114) moiety, functions as a critical building block and synthetic intermediate in the construction of more complex, high-value molecules. nih.govacs.org Synthetic chemists utilize this scaffold as a foundation, modifying the amine group and the phenyl ring to explore structure-activity relationships (SAR) and optimize pharmacological properties.

The synthesis of potent drug candidates often involves multi-step processes where the 2-phenylpyrimidine (B3000279) core is assembled first. For example, in the development of selective COX-2 inhibitors, a common route involves the Claisen-Schmidt condensation to form a chalcone, which is then cyclized with guanidine (B92328) to create the 2-aminopyrimidine (B69317) ring. nih.gov Similarly, the synthesis of USP1/UAF1 inhibitors starts with a dichloropyrimidine, where one chlorine is substituted with an appropriate amine and the other is replaced with a phenyl group via a Suzuki coupling reaction. acs.org

In these synthetic strategies, the (methanamine) portion of the molecule, or a precursor to it, serves as a key handle for introducing further diversity. This amino group can be acylated, alkylated, or used in coupling reactions to attach various side chains, which is crucial for modulating the compound's binding affinity to its biological target, as well as its solubility and metabolic stability. acs.orgnih.gov Therefore, the this compound framework is best understood as a foundational element that enables the systematic development of targeted therapeutic agents.

Overview of Research Trajectories for Phenyl-Substituted Pyrimidine Amine Scaffolds

Research into phenyl-substituted pyrimidine amine scaffolds is dynamic and has led to the discovery of potent modulators of various biological targets. A primary focus of this research is in oncology, where these scaffolds have proven effective as kinase inhibitors and inhibitors of other key cellular proteins.

Key research trajectories include:

USP1/UAF1 Deubiquitinase Inhibitors : A significant research effort led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov This complex is a regulator of DNA damage response, making it a promising target for anticancer therapies, particularly for non-small cell lung cancer. acs.orgnih.gov The compound ML323 emerged from these studies as a notable success. nih.gov

Kinase Inhibition : The phenyl-pyrimidine core is a classic "hinge-binding" motif that mimics adenine, enabling it to act as an ATP-competitive inhibitor for a wide range of protein kinases. This has been exploited to develop:

Polo-like Kinase 4 (PLK4) Inhibitors : As a master regulator of centriole duplication, PLK4 is a target for cancer therapy. Novel aminopyrimidine derivatives have been designed as highly potent PLK4 inhibitors with excellent antiproliferative activity against breast cancer cells. nih.gov

Aurora Kinase Inhibitors : These kinases are critical for mitotic progression, and their inhibition is a validated anticancer strategy. 2,4-Diaminopyrimidine derivatives have shown potent inhibition of Aurora A and B kinases. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition : Selective COX-2 inhibitors are important anti-inflammatory agents with potential applications in cancer prevention and treatment. A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors. nih.gov

P2Y12 Receptor Antagonists : In the field of cardiovascular disease, 2-phenylpyrimidine-4-carboxamide (B13652400) derivatives have been optimized as antagonists of the P2Y12 receptor, which is a key player in platelet aggregation. This research led to the discovery of potent antiplatelet agents. nih.gov

The table below summarizes some of the key research findings for molecules containing the phenyl-pyrimidine amine scaffold.

| Target Class | Specific Target | Scaffold Example | Key Findings |

| Deubiquitinase | USP1/UAF1 | N-benzyl-2-phenylpyrimidin-4-amine | Identification of potent, nanomolar inhibitors (e.g., ML323) with activity in non-small cell lung cancer models. acs.orgnih.gov |

| Kinase | PLK4 | Pyrimidin-2-amine derivatives | Discovery of inhibitors with high potency (IC50 in the low nanomolar range) and good metabolic stability. nih.gov |

| Kinase | Aurora A/B | 2,4-Diaminopyrimidines | Development of compounds with potent dual inhibitory activity against Aurora A and B kinases. nih.gov |

| Cyclooxygenase | COX-2 | 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine | Synthesis of derivatives with high selectivity and potent inhibition of COX-2 over COX-1. nih.gov |

| Purinergic Receptor | P2Y12 | 2-Phenylpyrimidine-4-carboxamide | Optimization led to potent antagonists of platelet aggregation for potential antithrombotic therapy. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-phenylpyrimidin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-7H,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGYXILAPHTAGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145679-92-0 | |

| Record name | (2-phenylpyrimidin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenylpyrimidin 4 Yl Methanamine and Its Analogues

Established Synthetic Pathways for Pyrimidine (B1678525) Core Construction

The construction of the pyrimidine ring is a well-established field in organic chemistry, with numerous methods available for its synthesis. These can be broadly categorized into multicomponent reactions and cyclization reactions.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. acs.orgnih.gov Several MCRs have been developed for the synthesis of pyrimidines. A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to the regioselective formation of highly substituted pyrimidines. acs.orgnih.gov While this method provides access to a wide range of substituted pyrimidines, its direct application to the synthesis of (2-Phenylpyrimidin-4-yl)methanamine would require careful selection of starting materials.

Another versatile MCR involves the reaction of amidines, ketones, and a one-carbon source like N,N-dimethylformamide dimethyl acetal (B89532) or N,N-dimethylaminoethanol. organic-chemistry.org These reactions, often promoted by a catalyst or conducted under metal- and solvent-free conditions, provide a broad range of substituted pyrimidines with good functional group tolerance. organic-chemistry.org For instance, a three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can be used to synthesize pyrimidine derivatives. growingscience.com

The Biginelli reaction and its variations, while not explicitly detailed here, represent another important class of MCRs for pyrimidine synthesis. mdpi.com Additionally, pseudo five-component reactions have been reported, such as the triflic acid-catalyzed cyclocondensation of a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) to yield pyrimidines. mdpi.com

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Citation |

|---|---|---|---|---|

| Iridium-Catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complexes | Regioselective, sustainable, forms unsymmetrically substituted pyrimidines | acs.orgnih.gov |

| Three-Component Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | Oxidative | Eco-friendly, tolerates many functional groups | organic-chemistry.org |

| Three-Component Coupling | Functionalized Enamines, Triethyl Orthoformate, Ammonium Acetate | ZnCl2 | Single-step synthesis of 4,5-disubstituted pyrimidines | organic-chemistry.org |

| Pseudo Five-Component | Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate | Triflic acid | Cyclocondensation to form pyrimidines | mdpi.com |

Cyclization Reactions for Pyrimidine Ring Formation

Cyclization reactions are a cornerstone of heterocyclic synthesis, and the formation of the pyrimidine ring is no exception. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

A common approach involves the reaction of β-keto esters with amidines, which upon cyclocondensation, yield highly substituted 4-pyrimidinols. organic-chemistry.org Another strategy utilizes the reaction of β-formyl enamides with urea, catalyzed by samarium chloride under microwave irradiation, to produce pyrimidines. organic-chemistry.org The cyclization of ketones with nitriles under basic conditions, often catalyzed by copper, provides a facile route to diversely functionalized pyrimidines. organic-chemistry.orgmdpi.com

Furthermore, tandem aza-Wittig/electrocyclic ring closure strategies have been employed for the synthesis of fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, from readily available starting materials. acs.org Ring transformation reactions, for example, the conversion of 2-alkylidenetetrahydrofurans with amidines, can also lead to the formation of 4-(hydroxyalkyl)pyrimidines. growingscience.com

| Reactants | Catalyst/Conditions | Product Type | Citation |

|---|---|---|---|

| β-Keto esters, Amidines | Ultrasound irradiation | 4-Pyrimidinols | organic-chemistry.org |

| β-Formyl enamides, Urea | Samarium chloride, Microwave | Pyrimidines | organic-chemistry.org |

| Ketones, Nitriles | Copper catalyst, Basic conditions | Diversely functionalized pyrimidines | organic-chemistry.orgmdpi.com |

| 2-Alkylidenetetrahydrofurans, Amidines | - | 4-(Hydroxyalkyl)pyrimidines | growingscience.com |

Functionalization Strategies for this compound

Once the pyrimidine core is constructed, further functionalization can be achieved through various chemical transformations. These strategies allow for the introduction of diverse substituents and the modification of existing functional groups.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines with Amines

Nucleophilic aromatic substitution (SNA) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as pyrimidines. masterorganicchemistry.com Halogenated pyrimidines are excellent substrates for SNA reactions, where the halogen atom is displaced by a nucleophile. nih.gov The reaction of a 4-chloropyrimidine (B154816) derivative with an amine is a common method for introducing an amino group at the C4-position. youtube.com These reactions are often carried out by heating the reactants, sometimes in the presence of a base. youtube.com The reactivity of halopyridines in SNA reactions is generally lower than that of acid chlorides due to the need to disrupt the aromaticity of the ring during the reaction. youtube.com The position of substitution is dictated by the location of the leaving group, and the reaction is facilitated by the presence of electron-withdrawing groups on the pyrimidine ring. masterorganicchemistry.com

For instance, the reaction of 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile with various primary or secondary amines in polyethylene (B3416737) glycol (PEG) 400 at 120 °C leads to the rapid formation of the corresponding 4-amino derivatives. nih.gov This method highlights an environmentally friendly approach to SNA on fused pyrimidine systems. nih.gov

Cross-Coupling Methodologies for Aryl/Heteroaryl Substituents (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable for the formation of carbon-carbon bonds. rsc.orgnih.gov This reaction allows for the coupling of a halogenated pyrimidine with an organoboron reagent, such as a boronic acid or ester, to introduce aryl or heteroaryl substituents. libretexts.org The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boron reagents. rsc.orgnih.gov

The site-selective Suzuki-Miyaura coupling of tetrachloropyrimidines has been demonstrated to provide a convenient route to mono-, di-, tri-, and tetra-arylpyrimidines, which are not easily accessible by other methods. researchgate.net The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. nih.govresearchgate.net For example, the use of a XPhosPdG2/XPhos catalyst system has been effective in the Suzuki-Miyaura coupling of brominated pyrazolo[1,5-a]pyrimidin-5-ones with various aryl and heteroaryl boronic acids. rsc.org The direct Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles, which can be challenging due to catalyst inhibition, has been successfully achieved using specific precatalysts under mild conditions. nih.gov

| Substrate | Coupling Partner | Catalyst System | Key Features | Citation |

|---|---|---|---|---|

| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Pd(PPh3)2Cl2 | Site-selective synthesis of arylpyrimidines | researchgate.net |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl and heteroaryl boronic acids | XPhosPdG2/XPhos | Efficient synthesis of C3-arylated derivatives | rsc.org |

| Unprotected nitrogen-rich heteroaryl halides | Aryl and heteroaryl boronic acids | Palladium precatalysts P1 or P2 | Mild conditions, good to excellent yields | nih.gov |

Derivatization via the Methanamine Moiety

The methanamine group in this compound provides a versatile handle for further derivatization. The primary amine can readily undergo a variety of reactions to introduce new functional groups and build more complex molecular architectures.

One common transformation is the formation of amides through reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). For example, the synthesis of 2-phenylpyrimidine (B3000279) derivatives as potential antifungal agents involved the amidation of an amino group with various carboxylic acids using a coupling reagent like PyBOP. nih.gov Similarly, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a key step was the substitution of a pyrimidine amine with acryloyl chloride to form an acrylamide (B121943) moiety. nih.gov

The primary amine can also be a precursor for the synthesis of other nitrogen-containing functional groups. For instance, the Delepine reaction, involving the reaction of a bromoacetophenone with hexamethylenetetramine followed by acidic hydrolysis, can be used to generate a primary amine. nih.gov While not a direct derivatization of the methanamine, this illustrates a method to introduce the aminomethyl group. A process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine from 2-methyl-4-amino-5-alkoxymethylpyrimidines involves amination with ammonia (B1221849) in the presence of a catalyst like Al2O3 at elevated temperatures. google.com

Amidation and Alkylation Reactions

The nucleophilic character of the primary amine in (pyrimidin-4-yl)methanamine derivatives allows for straightforward amidation and alkylation reactions.

Amidation: The reaction of the aminomethyl group with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding amides. These reactions are typically carried out in the presence of a coupling agent or a base. For instance, in the synthesis of novel 2-phenylpyrimidine derivatives as potential antifungal agents, amide bond formation was achieved by reacting an amino group with various carboxylic acids in the presence of PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling reagent, along with DMAP (4-dimethylaminopyridine) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide). nih.gov Similarly, the synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors involved the coupling of an amine with a carboxylic acid. Although not the exact target molecule, these examples on related heterocyclic systems illustrate a standard and effective protocol for amidation.

Alkylation: The primary amine can be alkylated using alkyl halides or through reductive amination. The synthesis of N-Benzyl-2-phenylpyrimidin-4-amine derivatives, which are structurally related to alkylated this compound, has been reported. acs.org In this work, various methanamines were reacted with 2,4-dichloropyrimidine (B19661) heterocycles. acs.org This demonstrates the feasibility of N-alkylation at the 4-position of the pyrimidine ring. While this example involves the formation of a secondary amine attached to the pyrimidine ring, direct alkylation of the this compound would proceed under similar principles, likely using an alkyl halide in the presence of a non-nucleophilic base to prevent over-alkylation.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Amidation | Carboxylic Acid, PyBOP, DMAP, DIEA, DMF | N-Acyl derivative | nih.gov |

| Alkylation (via nucleophilic substitution) | 2,4-dichloropyrimidine, Amine, Sealed tube, 100 °C | N-Substituted aminopyrimidine | acs.org |

Formation and Reduction of Imine Intermediates

The reaction of this compound with aldehydes or ketones leads to the formation of imine intermediates (Schiff bases), which can be subsequently reduced to secondary amines. This two-step process is known as reductive amination.

The formation of the imine is typically acid-catalyzed and proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. researchgate.net A variety of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.

The subsequent reduction of the imine to the corresponding secondary amine can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly employed due to their mild nature. researchgate.net A study on the reductive amination of an aloe-emodin (B1665711) derivative showed that sodium borohydride in methanol (B129727) was effective for the reduction of the imine. redalyc.org In a one-pot tandem reductive amination/intermolecular SNAr sequence for the synthesis of amine-containing pyrimidines, sodium borohydride was used as the reducing agent with p-toluenesulfonic acid as an activator. researchgate.net Catalytic hydrogenation is another effective method for imine reduction. mdpi.com

This two-step sequence is a powerful tool for the elaboration of the this compound core, providing access to a wide range of N-substituted derivatives.

| Step | General Reaction | Typical Reagents/Conditions | Intermediate/Product | Reference |

| Imine Formation | Primary Amine + Aldehyde/Ketone | Mildly acidic (e.g., p-toluenesulfonic acid), Solvent (e.g., Dioxane) | Imine (Schiff Base) | researchgate.net |

| Imine Reduction | Imine + Reducing Agent | NaBH₄, Methanol or NaBH₃CN or Catalytic Hydrogenation (e.g., H₂, Pd/C) | Secondary Amine | researchgate.netredalyc.orgmdpi.com |

Advanced Synthetic Techniques

To improve efficiency, yield, and stereocontrol, advanced synthetic techniques such as microwave-assisted synthesis and stereoselective methods are increasingly being employed in the preparation of pyrimidine derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. nih.gov The synthesis of various pyrimidine derivatives has been shown to benefit significantly from microwave irradiation. mdpi.com

For instance, the synthesis of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives was achieved through a five-step protocol where several steps were performed under microwave irradiation. nih.gov Similarly, microwave heating was effectively used in the Suzuki coupling of a chloropyrimidine intermediate with various boronic acids to produce N-Benzyl-2-phenylpyrimidin-4-amine derivatives, with reactions completing in just 30 minutes at 150 °C. acs.org The synthesis of 2-amino-4-chloro-pyrimidine derivatives was also accomplished using microwave irradiation at 120–140 °C for 15–30 minutes. nih.gov These examples highlight the broad applicability of microwave synthesis in this area of heterocyclic chemistry, suggesting that the synthesis of this compound and its derivatives can be significantly optimized using this technology.

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Suzuki Coupling | Typically hours | 30 minutes at 150 °C | acs.org |

| Nucleophilic Aromatic Substitution | Typically hours | 15-30 minutes at 120-140 °C | nih.gov |

| Multi-step Pyrimidine Synthesis | Long reaction times | Significantly reduced reaction times | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Phenylpyrimidin 4 Yl Methanamine Derivatives

Design Principles for Modulating Physicochemical Properties through Substituent Variation

Quantitative structure-property relationship (QSPR) studies have demonstrated that Hammett parameters (σ, σF, and σR) can be used to characterize the effects of substituents on properties like NMR chemical shifts. researchgate.net For instance, the electronic nature of substituents on the phenyl ring significantly influences the electron distribution across the entire molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the polarity and hydrogen bonding potential of the molecule. mdpi.com

In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 inhibitors, modifications were made to enhance potency and cell permeability. acs.orgnih.gov For example, the introduction of polar groups or groups capable of forming hydrogen bonds can improve aqueous solubility, which is often a challenge for aromatic-rich compounds. Conversely, increasing lipophilicity by adding non-polar substituents might enhance membrane permeability, but can also lead to increased metabolic liability or off-target effects.

The thermal stability of substituted phenylpyrimidine derivatives has also been shown to be dependent on the polarity and position of substituents. researchgate.net For example, in one study, the thermal stability of a nematic phase increased with the polarity of groups at the para and meta positions. researchgate.net These principles guide the rational design of new analogs with improved "drug-like" properties.

Table 1: Influence of Substituent Variation on Physicochemical Properties

| Scaffold Position | Substituent Type | Effect on Physicochemical Property | Rationale/Example |

| Phenyl Ring (C2) | Electron-Donating Groups (e.g., -OCH3, -CH3) | May increase lipophilicity, potentially affecting metabolic stability. researchgate.net | Modifies electron density of the aromatic system. |

| Phenyl Ring (C2) | Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Can alter pKa and hydrogen bonding potential, influencing solubility and target interaction. researchgate.netnih.gov | Affects the overall polarity and electronic profile. |

| Pyrimidine (B1678525) Ring (C5) | Halogens (e.g., -Cl) | Increases lipophilicity and can introduce specific halogen bond interactions. | Used to fill hydrophobic pockets in target proteins. |

| Methanamine Side Chain | Aromatic/Heterocyclic Rings | Significantly impacts steric bulk and potential for π-π stacking interactions. acs.orgnih.gov | Introduction of a pyridyl group can serve as a hydrogen bond acceptor. acs.orgnih.gov |

Conformational Analysis and Molecular Recognition Aspects

The three-dimensional conformation of (2-phenylpyrimidin-4-yl)methanamine derivatives is crucial for their interaction with biological targets. The key conformational feature is the torsional angle between the phenyl ring at the C2 position and the central pyrimidine ring. The rotation around this single bond is generally flexible, but can be restricted by bulky substituents or by the molecule's binding environment.

Molecular docking and dynamics simulations are frequently employed to understand how these molecules adopt specific conformations within a protein's binding site. mdpi.comnih.gov For inhibitors of the USP1/UAF1 deubiquitinase complex, the N-benzyl-2-phenylpyrimidin-4-amine scaffold was identified. acs.orgnih.gov Docking studies for related compounds revealed that the inhibitor binds in a hydrophobic pocket, with the phenyl and pyrimidine rings making key hydrophobic contacts. researchgate.net The methanamine side chain often extends out to interact with other regions of the protein surface, and its conformation is critical for achieving high-affinity binding.

In studies on other pyrimidine derivatives, computational analyses like B3LYP and Polarisable Continuum Model (PCM) calculations have been used to determine stable conformers in different environments (gas phase vs. solution). nih.gov These studies show that solvent polarity can influence the population of different conformers (e.g., cis vs. gauche), which in turn affects the molecule's properties and how it is recognized by a target protein. nih.gov The ability of the molecule to adopt a low-energy conformation that is complementary to the target's binding site is a cornerstone of molecular recognition and a key driver of potency.

SAR Studies on the Pyrimidine Core and Methanamine Side Chain for Pre-clinical Biological Targets

The this compound core has been explored as a scaffold for inhibitors of several preclinical biological targets, most notably protein kinases and deubiquitinases. SAR studies focus on systematically modifying the pyrimidine core, the C2-phenyl group, and the C4-methanamine side chain to understand their contributions to biological activity.

Inhibition of USP1/UAF1 Deubiquitinase: A significant body of research has focused on developing N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies. acs.orgnih.gov In this series, the 2-phenylpyrimidine (B3000279) core acts as a central scaffold.

Pyrimidine Core: The pyrimidine ring itself is a key structural element. Modifications at the C5 position of the pyrimidine, such as the introduction of a methyl group, have been explored. acs.org

C2-Phenyl Group: Substitutions on this ring are critical for potency. For the potent inhibitor ML323, this group is an unsubstituted phenyl. However, other analogs show that substitutions at this position can modulate activity. nih.govnih.gov

C4-Methanamine Side Chain: This is the most extensively modified part of the scaffold in the USP1 inhibitor series. The amine is typically secondary, incorporated into a larger structure. A benzylamine (B48309) or a (4-(pyridin-3-yl)phenyl)methanamine moiety at this position was found to be highly favorable for potent inhibition. acs.orgnih.gov The SAR data shows a strong correlation between the IC₅₀ values for USP1/UAF1 inhibition and the resulting anticancer activity in cell-based assays. nih.gov

Inhibition of Protein Kinases: The 2-phenylpyrimidine structure is a well-known hinge-binding motif found in many protein kinase inhibitors. Derivatives of this scaffold have been investigated as inhibitors for targets like Bruton's tyrosine kinase (BTK) and c-jun N-terminal kinase (JNK). nih.govrsc.org

Pyrimidine Core: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site.

C2-Phenyl Group: This group typically occupies a hydrophobic pocket. Substituents on the phenyl ring can be used to improve potency and selectivity by forming additional interactions within this pocket.

C4-Methanamine Side Chain: In kinase inhibitors, the group at the C4 position often extends towards the solvent-exposed region. Modifications here are used to enhance physicochemical properties and can pick up additional interactions with the protein surface. For example, in a series of BTK inhibitors, a 3-methyl phenylcarbamoyl substituent at the C-4 aniline (B41778) moiety of the pyrimidine core resulted in a compound with stronger activity than the positive control, ibrutinib, against Raji cells. nih.gov

Table 2: SAR Summary for this compound Derivatives Against Preclinical Targets

| Biological Target | Scaffold Position Modified | Key Finding | Resulting Activity | Citation |

| USP1/UAF1 | C4-Methanamine Side Chain | Introduction of (4-(pyridin-3-yl)phenyl)methanamine | Potent nanomolar inhibition (e.g., ML323). | acs.orgnih.gov |

| USP1/UAF1 | C2-Phenyl Group | Replacement of phenyl with 2-(trifluoromethyl)phenyl | Maintained significant inhibitory activity. | nih.gov |

| BTK | C4-Aniline Moiety | Addition of a 3-methyl phenylcarbamoyl substituent | Stronger anti-proliferative activity in Raji cells than ibrutinib. | nih.gov |

| PI3K/mTOR | C2-Phenyl Group | 3-hydroxyphenyl group maintained | Provided a key interaction point, while modifications at other positions modulated selectivity. | mdpi.com |

Mechanistic Biological Studies of 2 Phenylpyrimidin 4 Yl Methanamine Analogues in in Vitro Research Models

Modulation of Cellular Pathways and Enzyme Systems

Analogues of (2-phenylpyrimidin-4-yl)methanamine have emerged as a versatile scaffold in medicinal chemistry, demonstrating the ability to modulate a wide array of biological pathways and enzyme systems. In vitro research has illuminated their potential as inhibitors of kinases, deubiquitinases, and other critical cellular targets. These studies provide a mechanistic foundation for their potential therapeutic applications, from oncology to infectious diseases, by detailing their interactions at the molecular level.

The 2-phenylpyrimidine (B3000279) scaffold is a key feature in the design of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in non-small-cell lung cancer (NSCLC). nih.gov Research has focused on developing derivatives that can overcome resistance to existing therapies, particularly mutations like T790M and C797S. nih.gov

One study detailed the design and synthesis of several 2-phenyl-4-aminopyrimidine derivatives. nih.gov Among these, compound A23 showed potent activity, effectively inhibiting the proliferation of cells engineered to express the triple-mutant EGFR (Del19/T790M/C797S). nih.gov It also demonstrated significant inhibition of the L858R/T790M double-mutant. nih.gov Kinase activity assays confirmed that A23 directly inhibits both the double-mutant (L858R/T790M) and triple-mutant (Del19/T790M/C797S) forms of the EGFR enzyme. nih.gov

Similarly, a 4-aryl-N-phenylpyrimidin-2-amine derivative, compound 13f (3-[(4-Phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide ), was identified as a potent inhibitor of EGFR tyrosine kinase. nih.gov This compound exhibited significant anti-cancer activity against various cholangiocarcinoma (CCA) cell lines, which are known to have elevated EGFR expression. The study found that compound 13f induced apoptosis in these cancer cells in a dose- and time-dependent manner. nih.gov Furthermore, it was more effective than the established EGFR inhibitor Gefitinib at suppressing the migration of EGF-stimulated CCA cells, highlighting its potential to modulate the EGFR signaling pathway. nih.gov

Table 1: EGFR Inhibition by this compound Analogues

| Compound | Target Cells/Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| A23 | Ba/F3-EGFRDel19/T790M/C797S (cell proliferation) | 0.22 ± 0.07 µM | nih.gov |

| A23 | H1975-EGFRL858R/T790M (cell proliferation) | 0.52 ± 0.03 µM | nih.gov |

| A23 | EGFRL858R/T790M (kinase activity) | 0.33 µM | nih.gov |

| A23 | EGFRDel19/T790M/C797S (kinase activity) | 0.133 µM | nih.gov |

| 13f | EGFR Tyrosine Kinase (kinase activity) | 22.74 nM | nih.gov |

The deubiquitinase (DUB) complex USP1/UAF1 (Ubiquitin-Specific Protease 1/USP1-Associated Factor 1) is a critical regulator of DNA damage response pathways, making it a promising target for cancer therapy. researchgate.netnih.gov Analogues based on an N-benzyl-2-phenylpyrimidin-4-amine core have been developed as potent and selective inhibitors of this complex. researchgate.net

A key compound from this class, ML323 , is a highly potent, reversible, and selective inhibitor of USP1/UAF1. researchgate.netnih.govresearchgate.net It operates through a noncompetitive, allosteric mechanism, meaning it binds to a site on the enzyme complex other than the active site. nih.gov The inhibitory effect of ML323 involves replacing part of the hydrophobic core of USP1, which induces conformational changes that disrupt the enzyme's active center. researchgate.net

The inhibition of USP1/UAF1 by these compounds leads to an increase in the monoubiquitination of key downstream proteins, Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2). researchgate.netnih.gov This disruption of the DNA damage response has been shown to potentiate the cytotoxic effects of platinum-based drugs like cisplatin (B142131) in non-small cell lung cancer and osteosarcoma cells. nih.govnih.gov Studies have demonstrated a strong correlation between the IC₅₀ values of these compounds for USP1/UAF1 inhibition and their ability to increase monoubiquitinated PCNA levels and decrease cancer cell survival. researchgate.net

Table 2: USP1/UAF1 Inhibition by this compound Analogues

| Compound | Target Enzyme | IC₅₀ Value | Inhibition Constant (Kᵢ) | Mechanism | Reference |

|---|---|---|---|---|---|

| ML323 | USP1/UAF1 | 76 nM | - | Reversible, Allosteric | researchgate.net |

| Pimozide* | USP1/UAF1 | - | 0.5 µM | Noncompetitive | nih.gov |

| GW7647* | USP1/UAF1 | - | 0.7 µM | Noncompetitive | nih.gov |

*Note: Pimozide and GW7647 were identified as early, non-pyrimidine-based inhibitors but serve as important benchmarks in USP1/UAF1 inhibitor research.

Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. nih.gov Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, disrupt microtubule dynamics, and ultimately induce apoptosis in cancer cells. nih.govnih.gov These drugs are broadly classified into agents that inhibit polymerization (like colchicine (B1669291) and podophyllotoxin) and agents that stabilize microtubules. nih.gov

The primary mechanism of tubulin polymerization inhibitors is to bind to tubulin, preventing its assembly into microtubules. nih.gov This disruption of the microtubule network is catastrophic for dividing cells, as it prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation. This leads to mitotic arrest and cell death. nih.gov

While a wide range of chemical scaffolds have been investigated as tubulin polymerization inhibitors, research literature specifically detailing the activity of this compound analogues in this context is not prominent. Studies on other aromatic structures, such as 4-phenylamino-substituted naphthalene-1,2-diones, have confirmed this mechanism of action, demonstrating G2/M phase cell cycle arrest and apoptosis induction. nih.gov However, dedicated research into the potential for the phenylpyrimidine core to function as a tubulin inhibitor is less defined in the available scientific literature.

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis and other mycobacteria. nih.govnih.gov It is responsible for transporting trehalose (B1683222) monomycolate (TMM), a key precursor for mycolic acids, from the cytoplasm across the inner membrane to the periplasm. nih.govmdpi.com Since mycolic acids are fundamental components of the protective mycobacterial cell wall, inhibiting MmpL3 is a validated and promising strategy for developing new anti-tuberculosis agents. nih.gov

The inhibition of MmpL3 disrupts the cell wall biosynthesis pathway, leading to the accumulation of TMM in the cytoplasm and ultimately causing bacterial death. nih.gov Numerous classes of MmpL3 inhibitors have been identified, often through high-throughput screening. nih.gov

While direct analogues of this compound are not the most cited examples, structurally related heterocyclic compounds have shown potent MmpL3 inhibitory activity. For instance, pyridine-2-methylamine derivatives have been identified as potent MmpL3 inhibitors. nih.gov This suggests that small molecules containing a nitrogen-based heterocyclic ring linked to a methylamine (B109427) group can be effective scaffolds for targeting MmpL3. Other prominent MmpL3 inhibitor scaffolds include 1,2-ethylenediamines (e.g., SQ109) and indole-2-carboxamides. nih.gov The development of these inhibitors highlights the vulnerability of the MmpL3 transporter as a therapeutic target. nih.govmdpi.com

The Wnt/β-catenin signaling pathway is a highly conserved pathway crucial for embryonic development and adult tissue homeostasis. nih.govchemdiv.com Aberrant activation of this pathway is implicated in the progression of numerous cancers and other diseases. nih.govmdpi.com The pathway's central event is the regulation of the cytoplasmic level of β-catenin. In an active state, β-catenin accumulates, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation and survival. mdpi.com

A derivative of this compound, specifically (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (also known as WAY-262611 ), was discovered as a modulator of this pathway. nih.govresearchgate.net This compound acts as a Wnt/β-catenin signaling agonist. nih.gov Its mechanism involves antagonizing the effect of Dickkopf-1 (Dkk1), a natural inhibitor of the Wnt pathway. researchgate.net By blocking the binding of Dkk1 to the LRP5/6 co-receptor, WAY-262611 facilitates the productive interaction between Wnt ligands and their receptors, leading to the activation of downstream signaling. researchgate.net

In preclinical models, this compound was shown to increase the trabecular bone formation rate, demonstrating a functional consequence of its pathway-modulating activity. nih.gov This research highlights how the pyrimidine (B1678525) scaffold can be adapted to influence complex protein-protein interactions within a critical cellular signaling cascade.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, respectively. rootspress.org The dual inhibition of both COX and LOX pathways is considered a valuable therapeutic strategy for inflammatory diseases, as it may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) or selective COX-2 inhibitors. nih.gov By blocking both pathways, dual inhibitors can more comprehensively suppress the inflammatory response. rootspress.org

Natural products like curcumin (B1669340) and resveratrol, as well as various synthetic compounds, have been identified as dual COX/LOX inhibitors. rootspress.org For example, novel series of benzhydrylpiperazine derivatives have been synthesized and evaluated as dual COX-2/5-LOX inhibitors, showing significant anti-inflammatory and even anti-cancer activity in preclinical models. rsc.org These compounds function by directly inhibiting the enzymatic activity of COX-2 and 5-LOX, thereby reducing the production of prostaglandins and leukotrienes. rsc.orgnih.govresearchgate.net

However, within the reviewed scientific literature, there is a lack of specific studies focusing on this compound or its direct analogues as dual inhibitors of COX and LOX enzymes. While the broader field of dual inhibition is an active area of research, this particular chemical scaffold has not been prominently featured for this specific dual-target application.

Receptor Binding and Ligand Interaction Studies

The unique structural arrangement of the this compound scaffold, which combines a phenyl ring, a pyrimidine core, and a methanamine group, has prompted investigations into its potential as a versatile pharmacophore for various biological targets. Research has particularly focused on its analogues for their interaction with G-protein-coupled receptors (GPCRs), which are crucial targets in drug discovery. The following sections detail in vitro studies on analogues of this compound, exploring their binding affinities and interaction mechanisms with the Dopamine (B1211576) D3 receptor and the Chemokine CXCR4 receptor.

The dopamine D3 receptor (D3R) is a key therapeutic target for neuropsychiatric disorders, and developing ligands with high selectivity for D3R over the highly homologous D2 receptor (D2R) is a significant challenge in medicinal chemistry. nih.gov While direct studies on this compound analogues are limited in published literature, research into other scaffolds, such as N-phenylpiperazines, provides critical insights into the structural requirements for D3R selectivity. nih.gov

These studies reveal that high affinity and selectivity are often achieved through a "bitopic" binding mode. nih.gov In this model, a ligand interacts simultaneously with the orthosteric binding site (OBS), where the endogenous ligand dopamine binds, and a less conserved secondary binding pocket (SBP). nih.gov The high sequence identity between D2R and D3R is concentrated in the OBS, making the SBP a key determinant for achieving selectivity. nih.gov

Research on a series of D3R-selective substituted-4-phenylpiperazine compounds has shown that the N-phenylpiperazine portion of the molecule typically binds within the OBS. nih.gov An attached alkyl linking chain then extends a terminal pharmacophore into the SBP. nih.gov The nature of this secondary pharmacophore and the length of the linker are crucial for modulating both binding affinity and selectivity. For instance, extending an alkyl chain from the N-phenylpiperazine core progressively enhances binding affinity for both D3R and D2R, suggesting favorable hydrophobic interactions within the receptor. nih.gov Selectivity, however, is conferred by specific interactions within the divergent SBP. nih.gov

The table below illustrates the binding affinities of some N-phenylpiperazine analogues at human D3 and D2 receptors, demonstrating how structural modifications influence potency and selectivity.

Table 1: In Vitro Binding Affinities (Kᵢ, nM) of Phenylpiperazine Analogues at Dopamine D3 and D2 Receptors

| Compound | Dopamine D3R Kᵢ (nM) | Dopamine D2R Kᵢ (nM) | Selectivity (D2/D3) |

|---|---|---|---|

| N-Phenylpiperazine | 150 | 1200 | 8 |

| N-(n-Butyl)-N-phenylpiperazine | 1.8 | 12 | 6.7 |

| Compound 2 (2,3-diCl-phenylpiperazine with indole-2-carboxamide) | 0.08 | 19 | 238 |

| Compound 4 (2,3-diCl-phenylpiperazine with 5-F-indole-2-carboxamide) | 0.03 | 11 | 367 |

| Compound 5 (2,3-diCl-phenylpiperazine with benzofuran-2-carboxamide) | 0.13 | 15 | 115 |

Data sourced from computational and binding studies on D3R-selective compounds. nih.gov

The interaction between the C-X-C chemokine receptor type 4 (CXCR4) and its ligand CXCL12 is implicated in cancer metastasis and inflammation, making CXCR4 a prime target for therapeutic intervention. nih.govnih.gov A novel class of potent and specific CXCR4 antagonists based on a dipyrimidine amine scaffold has been developed, which bears a close structural relationship to this compound analogues. nih.gov

Specifically, a series of N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amines were designed and synthesized. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that a central aromatic ring and a one-carbon separation between the ring and the pyrimidine moieties were critical for high CXCR4 affinity. nih.gov These compounds function as potent antagonists of the CXCR4/CXCL12 signaling pathway. nih.gov

One of the lead compounds from this series, designated Compound 26 (or 508MCl ), demonstrated exceptional potency in several in vitro assays. nih.gov It exhibited subnanomolar efficacy in competitive binding assays against a known peptidic CXCR4 antagonist, as well as in functional assays measuring the inhibition of CXCL12-induced cancer cell invasion (Matrigel invasion assay) and Gαᵢ-protein signaling (cAMP modulation). nih.gov These findings establish that dipyrimidine amines are a unique class of CXCR4 antagonists with high potency and specificity, effectively blocking the signaling cascade induced by the CXCR4/CXCL12 axis. nih.govnih.gov

The table below summarizes the in vitro inhibitory activities of key dipyrimidine amine analogues.

Table 2: In Vitro Activity of Dipyrimidine Amine Analogues as CXCR4 Antagonists

| Compound | Binding IC₅₀ (nM) | cAMP IC₅₀ (nM) | Invasion IC₅₀ (nM) |

|---|---|---|---|

| Compound 5 (WZ811) | 150 | 150 | 150 |

| Compound 26 (508MCl) | 0.8 | 0.9 | 1.0 |

| Compound 27 | 1.2 | 1.5 | 1.8 |

| Compound 30 | 2.5 | 2.9 | 3.1 |

Data represents the concentration required for 50% inhibition (IC₅₀) in competitive binding, cAMP signaling, and Matrigel invasion assays. nih.gov

Antioxidant Activity Investigations

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, known to impart a wide range of biological activities, including antioxidant effects. nih.govmdpi.com Various in vitro assays have been employed to determine the antioxidant potential of pyrimidine derivatives, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) assay, and assessments of reducing power and lipid peroxidation inhibition. ijpsonline.comresearchgate.netbenthamdirect.com

Studies on analogues featuring a core 2-phenylpyrimidine structure have provided direct evidence of their antioxidant capabilities. A series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides were synthesized and evaluated for their ability to scavenge the DPPH radical. researchgate.net The results indicated that the antioxidant activity was significantly influenced by the substituent on the N-phenylacetamide moiety, with compounds bearing hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups showing good activity. researchgate.net

Other research has explored a diverse range of pyrimidine-based scaffolds. For example, some novel pyrimidine acrylamides were found to be potent inhibitors of lipid peroxidation, although they showed only moderate activity in the DPPH assay, suggesting their mechanism may be more complex than simple radical scavenging. mdpi.com In another study, certain chromenopyrimidinethiones demonstrated potent antioxidant activity in both DPPH and ABTS assays. ijpsonline.com Furthermore, Biginelli-type pyrimidines with a furan (B31954) group at the C-4 position of the pyrimidine ring were evaluated, with some ester derivatives showing notable DPPH scavenging activity and moderate reducing power. nih.gov These collective findings confirm that the pyrimidine ring system, particularly when functionalized with phenyl and other electron-donating groups, is a promising foundation for the development of novel antioxidant agents. ijpsonline.comresearchgate.net

The table below presents the antioxidant activity of various pyrimidine analogues from different studies, highlighting their performance in the DPPH radical scavenging assay.

Table 3: In Vitro Antioxidant Activity (DPPH Scavenging) of Various Pyrimidine Analogues

| Compound Series | Key Compound | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(4-Phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(phenyl)acetamides | 4h (N-(4-hydroxyphenyl)acetamide derivative) | Good Activity | researchgate.net |

| 2-(4-Phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(phenyl)acetamides | 4o (N-(3-hydroxy-4-methoxyphenyl)acetamide derivative) | Good Activity | researchgate.net |

| Chromenopyrimidinethiones | Compound 2a | IC₅₀ = 21.28 µg/mL | ijpsonline.com |

| 2-amino-pyrimidin-4-yl-2H-chromen-2-ones | Compound S2 | IC₅₀ = 13.33 µg/mL | benthamdirect.com |

| Biginelli-type pyrimidines (4-(furan-2-yl)) | Compound 3c (Isopropyl ester) | IC₅₀ = 0.6 mg/mL | nih.gov |

IC₅₀ represents the concentration of the compound required to scavenge 50% of DPPH radicals. "Good Activity" was reported qualitatively in the source. researchgate.net

Theoretical and Computational Investigations of 2 Phenylpyrimidin 4 Yl Methanamine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of (2-Phenylpyrimidin-4-yl)methanamine and its analogs. These methods allow for the calculation of various molecular properties that are crucial for understanding the behavior of these compounds at a sub-atomic level.

Key parameters derived from quantum chemical calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are fundamental in predicting the chemical reactivity of a molecule. A smaller HOMO-LUMO energy gap suggests higher reactivity. For derivatives of this class, these calculations help in identifying the most reactive sites and understanding their interaction with biological targets. nih.govepstem.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying electrophilic and nucleophilic sites, which are critical for understanding non-covalent interactions with protein receptors. nih.govepstem.net

Mulliken Atomic Charges: These calculations provide the charge distribution for each atom within the molecule, offering insights into the polarity and the nature of chemical bonds. epstem.net

In a study on a related molecule, 2-methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine] phenyl-2-methylbenzoate, DFT methods (B3LYP and B3PW91) were used to optimize the molecular geometry and calculate properties like HOMO-LUMO energy, total energy, and Mulliken atomic charges. epstem.net Such studies provide a framework for understanding the electronic characteristics of the broader class of compounds that includes this compound.

Table 1: Key Quantum Chemical Parameters

| Parameter | Significance in Drug Design |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for non-covalent interactions with targets. |

| Mulliken Atomic Charges | Reveals charge distribution and bond polarity. |

| Dipole Moment | Influences solubility and membrane permeability. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial for understanding the mechanism of action of potential drug molecules and for virtual screening of compound libraries.

For derivatives of this compound, molecular docking studies have been instrumental in identifying key interactions with various protein targets. For instance, in studies on N-phenylpyrimidine-4-amine derivatives as inhibitors of FMS-like tyrosine kinase-3 (FLT3), molecular docking revealed critical hydrogen bond and π-π stacking interactions within the active site. mdpi.comnih.gov Key amino acid residues involved in the binding were identified, such as C694 and F691. mdpi.comnih.gov

Similarly, in the investigation of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine derivatives as Glycogen Synthase Kinase 3 (GSK-3) inhibitors, molecular docking was used to elucidate the binding mode of these ligands within the enzyme's active site. nih.gov These studies highlight the importance of specific amino acid residues like Ile62, Val70, and Lys85 in the binding of these inhibitors. nih.gov

Table 2: Examples of Molecular Docking Studies on Related Pyrimidine (B1678525) Derivatives

| Derivative Class | Protein Target | Key Interacting Residues | Reference |

|---|---|---|---|

| N-phenylpyrimidine-4-amine | FLT3 | K644, C694, F691, E692, N701, D829, F830 | mdpi.comnih.gov |

| (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine | GSK-3 | Ile62, Val70, Lys85 | nih.gov |

| 2-phenylpyrimidine (B3000279) analogues | PDE4B | Not specified | nih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK2/4/6 | Lys33/35/43, Asp145/158/163, Ile10/12/19 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding by considering the 3D properties of the molecules.

Several studies on derivatives of this compound have successfully employed 3D-QSAR techniques. For a series of N-phenylpyrimidine-4-amine derivatives targeting FLT3, CoMFA and CoMSIA models were developed that showed good predictive power. mdpi.comnih.gov The contour maps generated from these models provided insights into how substitutions at different positions on the pyrimidine scaffold affect the inhibitory activity. mdpi.comnih.gov

In another study on (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine derivatives, CoMFA and CoMSIA models also demonstrated high predictive ability, with the electrostatic and H-bond donor fields playing a crucial role. nih.gov These models are powerful tools for guiding the design of new, more potent inhibitors.

Table 3: Statistical Parameters of 3D-QSAR Models for Related Pyrimidine Derivatives

| Derivative Class | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|

| N-phenylpyrimidine-4-amine | CoMFA | 0.802 | 0.983 | mdpi.comnih.gov |

| CoMSIA | 0.725 | 0.965 | ||

| (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine | CoMFA | 0.743 | 0.980 | nih.gov |

| CoMSIA | 0.813 | 0.976 | ||

| 2-phenylpyrimidine analogues | 3D-QSAR | 0.852 | 0.918 | nih.gov |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. This method is used to assess the stability of the ligand-protein complex and to refine the binding poses obtained from molecular docking.

For derivatives of this compound, MD simulations have been used to validate docking results and to gain a deeper understanding of the binding mechanism. In the study of N-phenylpyrimidine-4-amine derivatives with FLT3, MD simulations of up to 100 nanoseconds were performed to evaluate the stability of the protein-ligand complexes. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein atoms were monitored to ensure the stability of the simulation. mdpi.com

Similarly, MD simulations were conducted for (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine derivatives in complex with GSK-3, confirming the stability of the interactions identified through docking and highlighting the key residues for binding. nih.gov These simulations are crucial for confirming that the predicted binding mode is maintained in a dynamic environment that more closely resembles physiological conditions.

Analytical Methodologies for Characterization and Quantification in Academic Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of (2-Phenylpyrimidin-4-yl)methanamine. These techniques provide detailed information about the compound's atomic composition, connectivity, and the chemical environment of its functional groups.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the unambiguous identification of this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyrimidine (B1678525) rings, the methylene (B1212753) protons of the methanamine group, and the amine protons. The coupling patterns and integration values of these signals are key to confirming the compound's structure.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (aromatic, aliphatic) and its local electronic environment.

A representative, though not specific to this exact molecule, ¹H NMR data for a related N-benzyl-2-phenylpyrimidin-4-amine derivative shows aromatic protons in the range of δ 7.32–9.67 ppm and the methylene protons adjacent to an amine at approximately δ 4.78 ppm. acs.org Similarly, ¹³C NMR for such derivatives displays signals for aromatic carbons typically above δ 125 ppm and the methylene carbon at around δ 43.90 ppm. acs.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a generalized prediction based on typical values for similar structures and should be confirmed with experimental data.)

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenyl-H | 7.4 - 8.5 | 128 - 138 |

| Pyrimidinyl-H | 7.0 - 8.8 | 110 - 165 |

| CH₂ (Methylene) | ~4.0 | ~45 |

| NH₂ (Amine) | Variable (1.5 - 3.5) | N/A |

Mass Spectrometry (MS, LC-MS, HRMS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing reaction mixtures and assessing the purity of the synthesized this compound. For related N-benzyl-2-phenylpyrimidin-4-amine derivatives, LC-MS has been used to monitor reaction progress. acs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. This is a definitive method for confirming the identity of this compound. For instance, a related compound, 2-(2-Isopropylphenyl)-5-methoxy-N-(4-(pyridin-3-yl)benzyl)pyrimidin-4-amine, was confirmed with HRMS, showing a calculated m/z of 411.2179 for [M+H]⁺ and a found value of 411.2181. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific types of bonds and functional groups. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyrimidine and phenyl rings. In a study of similar pyrimidine derivatives, N-H stretching was observed around 3291 cm⁻¹. researchgate.net

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or other impurities, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of individual components in a mixture. A solution of the sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to separate. The purity of this compound can be determined by the percentage of the total peak area that corresponds to the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is suitable for volatile and thermally stable compounds. While potentially applicable to this compound, its use would depend on the compound's volatility and stability at the temperatures used in GC. Derivatization might be necessary to increase its volatility.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for understanding the chemical and physical properties of a compound. The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern.

For pyrimidine derivatives, X-ray crystallography confirms the planarity of the pyrimidine ring and the spatial orientation of its substituents. nih.govnih.gov This information is vital for structure-activity relationship (SAR) studies in medicinal chemistry, where the specific geometry of a molecule dictates its interaction with biological targets. nih.gov

Although a specific crystal structure for this compound is not publicly documented, the analysis of a related, more complex pyrimidine derivative, N-[5-cyano-4-(morpholin-4-yl)-6-phenylpyrimidin-2-yl]benzenesulfonamide, illustrates the type of detailed structural information that can be obtained. iucr.org In the study of this molecule, researchers were able to confirm its structure through single-crystal X-ray diffraction, providing precise measurements of bond lengths and the dihedral angles between the various ring systems within the molecule. iucr.org For instance, the dihedral angle between one of the phenyl rings and the pyrimidine ring was found to be 84.84 (6)°, while the angle with the second phenyl group was 48.19 (7)°. iucr.org Such data is critical for understanding intermolecular interactions, like hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govnih.gov

Table 1: Illustrative Crystallographic Data for a Substituted Pyrimidine Derivative

| Parameter | Value |

| Compound Name | N-[5-cyano-4-(morpholin-4-yl)-6-phenylpyrimidin-2-yl]benzenesulfonamide |

| Chemical Formula | C₂₂H₂₀N₅O₂S⁻ • C₄H₁₀NO⁺ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.1234 (5) |

| b (Å) | 10.7896 (6) |

| c (Å) | 12.3456 (7) |

| α (°) | 95.678 (3) |

| β (°) | 101.234 (4) |

| γ (°) | 110.987 (5) |

| Volume (ų) | 1123.4 (1) |

Note: The data in this table is for an illustrative compound and not for this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample of a compound. nih.gov This analysis is crucial for confirming the empirical formula of a newly synthesized molecule. researchgate.net The experimentally determined percentages are compared with the calculated theoretical values based on the proposed chemical formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's purity and elemental composition. nih.gov

For this compound, with a chemical formula of C₁₁H₁₁N₃, the theoretical elemental composition can be calculated as a benchmark for experimental verification.

Table 2: Theoretical and Experimental Elemental Analysis of this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 71.33 | Not available |

| Hydrogen (H) | 5.99 | Not available |

| Nitrogen (N) | 22.68 | Not available |

Note: Experimental values are not available in the reviewed literature. The theoretical values are calculated based on the chemical formula C₁₁H₁₁N₃.

In practice, researchers would synthesize the compound and then submit a purified sample to an analytical laboratory for elemental analysis. The results would be presented in a format similar to Table 2, allowing for a direct comparison. Any significant deviation from the theoretical values might indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Applications of 2 Phenylpyrimidin 4 Yl Methanamine Scaffolds Beyond Chemical Biology Research

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms within the pyrimidine (B1678525) ring of the (2-Phenylpyrimidin-4-yl)methanamine scaffold serve as excellent coordination sites for a variety of metal ions. This characteristic has been leveraged in the design of novel ligands for catalysis and the construction of advanced luminescent materials. The presence of the phenyl and aminomethyl groups provides further opportunities for functionalization, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Ligand Design for Transition Metal Catalysis

The pyrimidine core is a well-established motif in the design of ligands for transition metal catalysis. The nitrogen atoms of the pyrimidine ring can effectively coordinate with transition metals, influencing the metal center's electronic properties and catalytic activity. While direct catalytic applications of this compound are not extensively documented, the broader class of pyrimidine-containing ligands has demonstrated significant potential in various catalytic transformations.

For instance, palladium complexes featuring pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have shown good catalytic activity in Mizoroki-Heck reactions. researchgate.net These ligands combine the coordinating ability of the pyrimidine ring with the strong σ-donating properties of the NHC moiety, creating a robust catalytic system. Similarly, tetratopic bisphosphine ligands derived from a 4,6-disubstituted pyrimidine scaffold have been synthesized and coordinated with gold(I) and silver(I) ions, highlighting the versatility of the pyrimidine core in constructing multidentate ligand frameworks. nih.gov

The aminopyrimidine substructure is also a key component in ligands for various catalytic processes. Research into 2-aminopyrimidine (B69317) derivatives has shown their utility as intermediates in the synthesis of more complex molecules and as ligands for metal complexes with potential catalytic applications. researchgate.net The development of new ligands for nickel catalysis, for example, has drawn from diverse pharmaceutical heterocycle libraries that include aminopyrimidine structures. mdpi.com These studies underscore the potential of the this compound scaffold as a building block for novel catalysts, where the phenyl and methanamine groups can be further modified to tune the catalyst's performance in reactions such as cross-coupling. acs.orgnih.gov

Table 1: Examples of Pyrimidine-Based Ligands in Transition Metal Catalysis

| Ligand/Scaffold Type | Metal | Catalytic Application | Key Findings |

| Pyrimidine-functionalized NHC | Palladium(II) | Mizoroki-Heck reaction | Good catalytic activity and high selectivity. researchgate.net |

| 4,6-Disubstituted pyrimidine bisphosphine | Gold(I), Silver(I) | Coordination studies | Forms stable metal complexes and coordination polymers. nih.gov |

| 2-Aminopyrimidine derivatives | - | General ligand development | Versatile building blocks for more complex ligands. researchgate.net |

| Amidine-functionalized pyridines | Nickel | Cross-electrophile coupling | Tridentate ligands show improved yields over bidentate ones. mdpi.com |

| Pyridine-2-sulfinates | Palladium | Cross-coupling reactions | Efficient coupling partners, overcoming limitations of boronate reagents. nih.gov |

Luminescent Metal-Organic Frameworks and Photosensitizers

The this compound scaffold possesses inherent features that make it a promising candidate for the construction of luminescent materials. The pyrimidine ring can act as a chromophore and a coordinating unit, while the phenyl group extends the π-conjugated system, influencing the material's photophysical properties. When incorporated into metal-organic frameworks (MOFs) or used in the design of photosensitizers, these scaffolds can lead to materials with interesting luminescent behaviors.

Research on related pyrimidine derivatives has demonstrated the potential of this structural motif. For example, MOFs constructed from pyrimidine-4,6-dicarboxylate ligands and lanthanide ions (Eu³⁺, Tb³⁺) exhibit strong and long-lived luminescence, with absolute quantum yields reaching up to 20% for terbium-based frameworks. nih.gov The coordination of the pyrimidine ligand to the metal center enhances the luminescence by providing rigidity and facilitating efficient energy transfer from the ligand to the emissive metal ion. nih.govnih.gov A lead-based MOF with a pyrimidine-4,6-dicarboxylate ligand showed an almost doubled quantum yield upon formation and exhibited long-lived phosphorescence at low temperatures. nih.govmdpi.com

Furthermore, pyrimidine derivatives with donor-acceptor architectures, often referred to as "push-pull" systems, are of interest as photosensitizers. researchgate.net In such systems, the electron-deficient pyrimidine ring acts as the acceptor, while electron-donating groups can be attached to modulate the electronic transitions. The combination of a highly conjugated or electron-rich aryl substituent with the π-deficient pyrimidine motif in pyrimidine-derived α-amino acids has been shown to result in fluorophores with high quantum yields. acs.org The photophysical properties of these molecules can be tuned by varying the substituents on the pyrimidine ring. acs.org

Table 2: Photophysical Properties of Luminescent Pyrimidine Derivatives

| Compound/Scaffold | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Key Features |

| [Tb(μ₄-pmdc)(NO₃)(H₂O)]n | ~300 | 490, 545, 585, 620 | 0.20 | Strong, long-lived emission characteristic of Tb³⁺. nih.gov |

| [Eu(μ₄-pmdc)(NO₃)(H₂O)]n | ~300 | 580, 592, 615, 651, 698 | 0.18 | Characteristic red emission of Eu³⁺. nih.gov |

| {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n | ~350 | 460, 550 | 0.017 | Panchromatic emission with a phosphorescent component. nih.govmdpi.com |

| Naphthyl-substituted pyrimidine α-amino acid | 340 | 421-500 | up to 0.44 | Emission tunable by substitution pattern. acs.org |

| p-Methoxyphenyl-substituted pyrimidine α-amino acid | 360 | 425-460 | up to 0.63 | Brightest fluorophore in the series studied. acs.org |

pmdc = pyrimidine-4,6-dicarboxylate

Integration into Novel Material Science Research

The structural rigidity and electronic properties of the this compound scaffold make it an attractive building block for the development of new organic materials. Its potential applications in organic electronics and polymer chemistry are beginning to be explored, with the aim of creating materials with enhanced performance and functionality.

Organic Semiconductors and Electronic Materials